Cas no 2648938-83-2 (tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate)

Tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a brominated benzoxazolone derivative with potential applications in pharmaceutical and organic synthesis. The tert-butyl ester group enhances solubility and stability, facilitating handling and storage. The 6-bromo substitution offers a reactive site for further functionalization, making it a versatile intermediate in cross-coupling reactions and heterocyclic chemistry. Its benzoxazolone core contributes to biological activity, often explored in medicinal chemistry for its pharmacophore properties. The compound’s well-defined structure and high purity ensure reproducibility in research and development. Suitable for controlled reactions, it serves as a key building block in the synthesis of complex molecules.
tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate structure
2648938-83-2 structure
商品名:tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
CAS番号:2648938-83-2
MF:C13H14BrNO4
メガワット:328.158563137054
MDL:MFCD32660317
CID:5378997
PubChem ID:155973246

tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
    • MDL: MFCD32660317
    • インチ: 1S/C13H14BrNO4/c1-13(2,3)19-11(16)7-15-9-5-4-8(14)6-10(9)18-12(15)17/h4-6H,7H2,1-3H3
    • InChIKey: RBCRIKNNRXNJEW-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC(Br)=CC=C2N(CC(OC(C)(C)C)=O)C1=O

tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28227856-0.1g
tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95.0%
0.1g
$301.0 2025-03-19
Enamine
EN300-28227856-0.25g
tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95.0%
0.25g
$431.0 2025-03-19
Enamine
EN300-28227856-10.0g
tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95.0%
10.0g
$3746.0 2025-03-19
Enamine
EN300-28227856-1.0g
tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95.0%
1.0g
$871.0 2025-03-19
Enamine
EN300-28227856-10g
tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95%
10g
$3746.0 2023-09-09
1PlusChem
1P028V4C-5g
tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95%
5g
$3183.00 2024-05-08
Aaron
AR028VCO-500mg
tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95%
500mg
$959.00 2025-02-17
Enamine
EN300-28227856-1g
tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95%
1g
$871.0 2023-09-09
1PlusChem
1P028V4C-50mg
tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95%
50mg
$303.00 2024-05-08
1PlusChem
1P028V4C-500mg
tert-butyl2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
2648938-83-2 95%
500mg
$902.00 2024-05-08

tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate 関連文献

tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetateに関する追加情報

Comprehensive Overview of tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate (CAS No. 2648938-83-2)

The compound tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate (CAS No. 2648938-83-2) is a specialized chemical entity gaining attention in pharmaceutical and agrochemical research. Its unique structure, featuring a benzoxazole core and a tert-butyl ester group, makes it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and receptor modulation. The presence of a bromo substituent at the 6-position further enhances its reactivity, enabling diverse functionalization.

In recent years, the demand for high-purity intermediates like tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has surged due to advancements in small-molecule therapeutics. This compound aligns with trends in fragment-based drug design (FBDD), where modular building blocks are crucial. Its CAS No. 2648938-83-2 is frequently searched in databases such as SciFinder and Reaxys, reflecting its relevance in medicinal chemistry. Users often inquire about its synthetic routes, solubility profiles, and stability under various conditions, highlighting its practical utility.

The benzoxazole moiety in this compound is a privileged scaffold in heterocyclic chemistry, known for its bioisosteric properties. This feature allows it to mimic natural substrates, making it a hotspot for structure-activity relationship (SAR) studies. Coupled with the tert-butyl ester group, which offers steric protection and controlled hydrolysis, the molecule is ideal for prodrug development. These attributes address common queries about improving drug bioavailability and reducing metabolic degradation.

From an industrial perspective, tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is synthesized via multistep organic reactions, often involving N-alkylation and esterification. Optimizing its yield and purity is a key focus, as evidenced by patent literature. Environmental considerations also drive interest in green chemistry approaches for its production, such as catalytic methods or solvent-free conditions. These topics resonate with searches related to sustainable synthesis and waste reduction.

Analytical characterization of this compound typically employs NMR spectroscopy, HPLC, and mass spectrometry, ensuring compliance with ICH guidelines for impurities. Its 6-bromo substitution facilitates further derivatization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), a feature highly sought after in library synthesis for high-throughput screening. Such applications are frequently discussed in forums on lead optimization and hit-to-lead strategies.

In summary, tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate (CAS No. 2648938-83-2) exemplifies the intersection of innovative chemistry and practical applications. Its versatility in pharmaceutical intermediates and alignment with trending research themes ensure its continued prominence in scientific literature and industrial workflows.

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